Synthesis of 2-(Methylamino)octanoic acid
Synthesis of 2-(Methylamino)octanoic acid
An In-depth Technical Guide to the Synthesis of 2-(Methylamino)octanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(Methylamino)octanoic acid, a non-canonical N-methylated α-amino acid. N-methylated amino acids are of significant interest in medicinal chemistry and drug development as their incorporation into peptides can enhance metabolic stability, cell permeability, and conformational rigidity.[1] This document explores multiple synthetic pathways, offering detailed experimental protocols, mechanistic insights, and considerations for stereochemical control. The content is tailored for researchers, chemists, and drug development professionals seeking to synthesize this and related compounds.
Introduction and Strategic Overview
2-(Methylamino)octanoic acid is an α-amino acid characterized by an eight-carbon linear chain and a methyl group on the α-nitrogen. Unlike proteinogenic amino acids, its synthesis is not biologically templated and requires de novo chemical construction. The primary challenges in its synthesis involve the stereocontrolled formation of the C-N bond at the α-carbon and the selective N-methylation.
Several core strategies can be envisioned for its construction:
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Reductive Amination: A convergent approach starting from a keto-acid precursor.
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Sequential N-Methylation: A linear approach beginning with the parent α-amino acid, 2-aminooctanoic acid.
-
Classic Amino Acid Syntheses: Adaptations of foundational methods like the Strecker or Gabriel syntheses.
This guide will focus on the most practical and efficient of these routes, providing the causal logic behind procedural steps and highlighting the advantages and limitations of each approach.
Synthetic Strategy I: Reductive Amination of 2-Oxooctanoic Acid
This is arguably the most direct and efficient route to racemic 2-(Methylamino)octanoic acid. The strategy hinges on the reaction between a ketone (2-oxooctanoic acid) and a primary amine (methylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[2]
Mechanistic Rationale
The reaction proceeds via two key stages within a single pot. First, the carbonyl group of 2-oxooctanoic acid condenses with methylamine to form a Schiff base (imine). This equilibrium-driven step is often facilitated by a mildly acidic pH to activate the carbonyl without fully protonating the amine nucleophile. Second, a reducing agent, specifically chosen for its ability to reduce the imine C=N bond selectively in the presence of the carbonyl C=O of the starting material, is introduced. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is less reactive towards ketones and aldehydes at neutral pH but readily reduces the protonated iminium ion.[2] Other modern reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) offer a less toxic alternative.[3]
Workflow Diagram
Caption: Reductive amination workflow.
Detailed Experimental Protocol
Objective: To synthesize racemic 2-(Methylamino)octanoic acid.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Oxooctanoic acid | 1.0 | 158.18 | 5.00 g |
| Methylamine (40% in H₂O) | 1.5 | 31.06 | ~3.6 mL |
| Sodium Cyanoborohydride | 1.2 | 62.84 | 2.37 g |
| Methanol (MeOH) | - | - | 100 mL |
| Acetic Acid (Glacial) | - | - | To adjust pH |
| Diethyl Ether | - | - | For extraction |
| HCl (1 M) | - | - | For workup |
| NaOH (1 M) | - | - | For workup |
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g of 2-oxooctanoic acid in 100 mL of methanol.
-
Amine Addition: To the stirred solution, add ~3.6 mL of 40% aqueous methylamine.
-
pH Adjustment: Monitor the pH of the solution. If necessary, add glacial acetic acid dropwise until the pH is between 6 and 7. This facilitates imine formation. Stir the mixture at room temperature for 30 minutes.
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Reduction: In a single portion, carefully add 2.37 g of sodium cyanoborohydride. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting keto acid.
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Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl until the effervescence ceases. This will destroy any remaining hydride reagent.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
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Purification - Extraction: Resuspend the remaining aqueous residue in 50 mL of water. Wash the aqueous layer twice with 50 mL portions of diethyl ether to remove any unreacted starting material and non-polar impurities.
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Purification - Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) using 1 M NaOH. The product may precipitate. If not, proceed to ion-exchange chromatography for purification.
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Final Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, apply the solution to a Dowex 50W cation exchange resin, wash with water, and elute the amino acid with an aqueous ammonia solution. Lyophilize the eluate to obtain the final product.
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Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthetic Strategy II: N-Methylation of 2-Aminooctanoic Acid
This strategy begins with the parent amino acid, 2-aminooctanoic acid, which can be commercially sourced or synthesized via methods like the Strecker or Gabriel synthesis.[4][5] The key step is the selective introduction of a single methyl group onto the primary amine.
Rationale and Method Selection
Direct alkylation of 2-aminooctanoic acid with a methylating agent like methyl iodide is often problematic, leading to over-alkylation and the formation of quaternary ammonium salts.[2] A more controlled and reliable method is reductive amination using formaldehyde . In this process, the primary amine reacts with formaldehyde to form an intermediate that is then reduced.
The Eschweiler-Clarke reaction, which uses formic acid as both the acid catalyst and the reducing agent, is a classic example. However, for cleaner transformations, a separate reducing agent like NaBH₃CN or NaBH(OAc)₃ is preferred.
Workflow Diagram
Caption: N-methylation via reductive amination.
Detailed Experimental Protocol
Objective: To synthesize racemic 2-(Methylamino)octanoic acid from 2-aminooctanoic acid.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Aminooctanoic acid | 1.0 | 159.23 | 5.00 g |
| Formaldehyde (37% in H₂O) | 1.2 | 30.03 | 1.0 mL |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | 9.98 g |
| 1,2-Dichloroethane (DCE) | - | - | 100 mL |
| Acetic Acid (Glacial) | 1.1 | 60.05 | 1.9 mL |
Procedure:
-
Reaction Setup: Suspend 5.00 g of 2-aminooctanoic acid in 100 mL of 1,2-dichloroethane (DCE) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add 1.0 mL of aqueous formaldehyde solution and 1.9 mL of glacial acetic acid.
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Stirring: Stir the suspension at room temperature for 1 hour.
-
Reduction: Add 9.98 g of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. The product will likely be in the aqueous layer or at the interface. Separate the layers. Extract the aqueous layer twice more with 50 mL of dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or by the ion-exchange method described in Protocol 2.3.
Alternative Strategy: The Strecker Synthesis
The Strecker synthesis is a powerful, three-component reaction for producing α-amino acids from an aldehyde, ammonia (or an amine), and cyanide.[6][7] To synthesize our target molecule, heptanal would be reacted with methylamine and a cyanide source.
The mechanism involves the formation of an imine from heptanal and methylamine, which is then attacked by the cyanide nucleophile to form an α-(methylamino)nitrile.[8] The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[6]
Caption: The Strecker synthesis pathway.
While effective, this method's primary drawback is the use of highly toxic cyanide reagents, requiring stringent safety protocols. Furthermore, the final hydrolysis step often requires harsh conditions that may not be compatible with sensitive functional groups. Like the other methods described, this produces a racemic product.[9]
Considerations for Asymmetric Synthesis
The protocols described above yield racemic mixtures of 2-(Methylamino)octanoic acid. For applications in drug development, obtaining a single enantiomer is almost always necessary, as different enantiomers can have vastly different biological activities.[10]
Achieving enantiopurity can be accomplished through two main approaches:
-
Resolution: The racemic mixture can be separated by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine), followed by fractional crystallization. Alternatively, enzymatic resolution can be employed.
-
Asymmetric Synthesis: This is a more elegant and efficient approach where chirality is introduced during the synthesis.
-
Chiral Auxiliaries: A chiral auxiliary, such as one derived from pseudoephedrine or a sulfinamide (Ellman's auxiliary), can be attached to the substrate to direct the stereochemical outcome of a key bond-forming step.[11][12][13] The auxiliary is then cleaved to reveal the enantiomerically enriched product.
-
Catalytic Asymmetric Synthesis: A chiral catalyst (metal-based or organocatalyst) is used in sub-stoichiometric amounts to favor the formation of one enantiomer over the other. For instance, asymmetric reductive amination can be achieved using a chiral catalyst and a suitable reducing agent.[10]
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Conclusion
The synthesis of 2-(Methylamino)octanoic acid can be effectively achieved through several well-established synthetic routes. For directness and efficiency on a laboratory scale, reductive amination of 2-oxooctanoic acid stands out as a preferred method. For instances where the parent 2-aminooctanoic acid is more readily available, N-methylation via reductive amination with formaldehyde provides a controlled and high-yielding alternative. While the Strecker synthesis offers a classic approach from simple precursors, its reliance on toxic reagents makes it less favorable. For pharmaceutical applications, these racemic syntheses must be coupled with either chiral resolution or, more desirably, the development of an asymmetric synthetic route to ensure enantiopure material.
References
- Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799.
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- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
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